

Hsd17B13-IN-85 and its Target HSD17B13: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Hsd17B13-IN-85*

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Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) family, has emerged as a compelling therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] This enzyme is predominantly expressed in the liver and is associated with lipid droplets.[4][5] Human genetic studies have provided strong validation for targeting HSD17B13, revealing that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, including cirrhosis and hepatocellular carcinoma.[6][7] These findings have spurred the development of inhibitors targeting HSD17B13, such as **Hsd17B13-IN-85**, as a promising therapeutic strategy for a range of chronic liver ailments.[8]

HSD17B13: The Target Protein

Function and Enzymatic Activity

HSD17B13 is a 300-amino acid protein localized to the surface of hepatic lipid droplets.[5][9] While its precise physiological role is still under investigation, it is known to possess NAD⁺ dependent oxidoreductase activity.[10][11] The enzyme has been shown to act as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[3][9] In addition to retinol, in vitro assays have demonstrated its activity on other substrates, including steroids like β -

estradiol and proinflammatory lipid mediators such as leukotriene B4.[10][12] The catalytic activity of HSD17B13 is dependent on its proper localization to lipid droplets and the presence of its cofactor, NAD+.[10][13]

Role in Liver Disease

Increased expression of HSD17B13 has been observed in the livers of patients with NAFLD.[9][14] Overexpression of HSD17B13 in hepatocytes leads to an increase in the size and number of intracellular lipid droplets.[3] The protective effect of loss-of-function variants of HSD17B13 suggests that its enzymatic activity contributes to the pathogenesis of liver disease.[6] By inhibiting HSD17B13, the aim is to replicate the protective phenotype observed in individuals with these genetic variants and thereby halt or reverse the progression of chronic liver disease.[4][7]

Hsd17B13-IN-85: A Potent Inhibitor

Hsd17B13-IN-85 is a small molecule inhibitor of HSD17B13.[8][15] It is being investigated for its potential therapeutic application in NAFLD.[16]

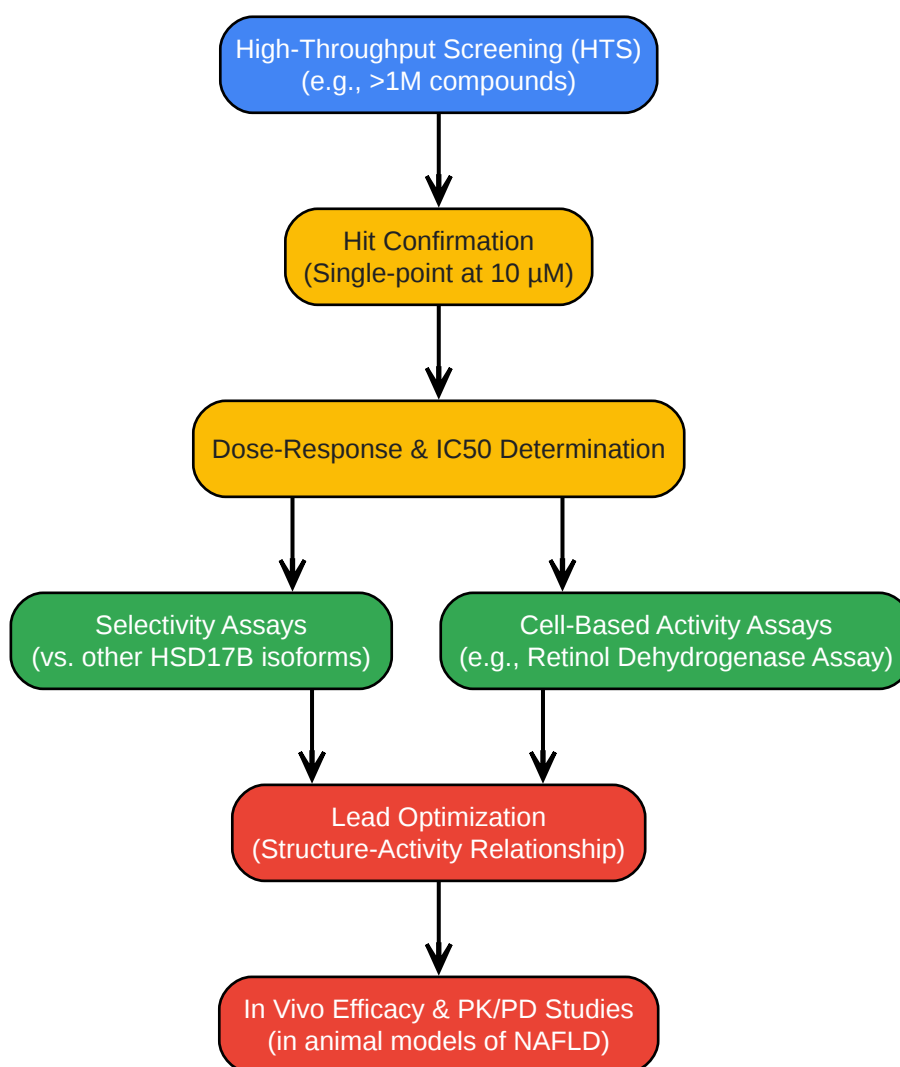
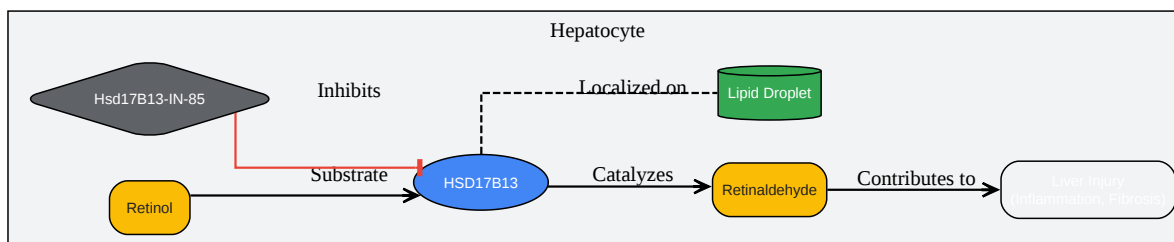
Quantitative Data

The following table summarizes the available quantitative data for **Hsd17B13-IN-85**.

Compound	Target	Assay Substrate	IC50 (μM)	Molecular Weight	CAS Number	Source
Hsd17B13-IN-85	HSD17B13	Estradiol	<0.1	554.32	2770247-76-0	[8][15][16]

Signaling Pathway and Mechanism of Action

The precise signaling pathway in which HSD17B13 is involved is an active area of research. However, its localization to lipid droplets and its retinol dehydrogenase activity place it at the intersection of lipid metabolism and retinoid signaling, both of which are crucial in the context of liver health and disease. The proposed mechanism of action for HSD17B13 inhibitors like **Hsd17B13-IN-85** is the direct inhibition of its enzymatic activity, thereby reducing the production of potentially harmful metabolites that contribute to liver inflammation and fibrosis.



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